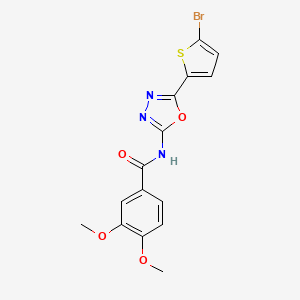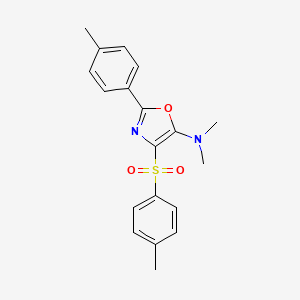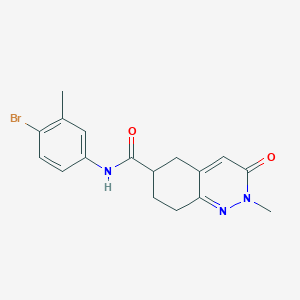
5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into derivatives containing the piperidine ring, similar to 5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride, has demonstrated significant antimicrobial activity. For instance, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives featuring piperidine or pyrrolidine rings have been synthesized and shown strong antimicrobial effects, highlighting a promising area for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Activity
Further research has explored the anticancer potential of compounds with structural similarities, focusing on their interaction with cancer-related targets. A study on benzimidazole derivatives bearing 1,2,4-triazole rings revealed insights into their anti-cancer properties, molecular stabilities, and docking studies, suggesting the significance of these compounds in developing novel anticancer drugs (Karayel, 2021).
Antitubercular Agents
Compounds based on the 1,2,4-triazole structure, incorporating piperidine units, have also been examined for their potential as antitubercular agents. A novel series of such analogues displayed significant activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Rishikesan et al., 2021).
Corrosion Inhibition
Piperidine derivatives have been identified as effective corrosion inhibitors on iron surfaces. Research utilizing density functional theory (DFT) and Monte Carlo dynamics has shown that certain piperidine derivatives offer protection against corrosion, suggesting their application in materials science and engineering to enhance the longevity of metal structures (Belghiti et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-piperidin-2-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZEEJMZYBJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NNC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)
![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)
![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)


